Pantothenamide monoethanolamide
Description
Structure
3D Structure
Properties
CAS No. |
17968-81-9 |
|---|---|
Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-N-[3-(2-hydroxyethylamino)-3-oxopropyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O5/c1-11(2,7-15)9(17)10(18)13-4-3-8(16)12-5-6-14/h9,14-15,17H,3-7H2,1-2H3,(H,12,16)(H,13,18)/t9-/m0/s1 |
InChI Key |
GHNDUMIFUDKMSF-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCO)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCO)O |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of Pantothenamide Monoethanolamide and Analogues
Chemical Synthesis Methodologies
The chemical synthesis of pantothenamide monoethanolamide and its analogues is a cornerstone of their development, allowing for the creation of diverse molecular structures. These methodologies have evolved to improve efficiency, yield, and the variety of accessible analogues.
Establishment of Synthetic Routes
The fundamental approach to synthesizing pantothenamides involves the coupling of a pantoyl moiety with a desired amine. A common route for the synthesis of pantothenamide analogues, such as α-PanAm, involves a multi-step process. nih.gov This typically begins with the protection of the hydroxyl groups of pantolactone, followed by coupling with a specific amine, and subsequent deprotection steps to yield the final product. nih.gov
For instance, a general procedure involves reacting a suitable carboxylic acid with an amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). biorxiv.org The reaction conditions, such as solvent systems (e.g., acetonitrile (B52724)/water) and the use of a base like sodium bicarbonate or diisopropylethylamine (DIPEA), are optimized to facilitate the amide bond formation. biorxiv.org
Another established route utilizes a cross-metathesis reaction to introduce larger substituents. beilstein-journals.org This strategy allows for the extension of a pentylacrylamide derivative, which is then oxidized to a carboxylic acid and subsequently coupled with the required amine to form the pantothenamide structure. beilstein-journals.org
A representative synthetic scheme for a pantothenamide analogue is the synthesis of α-PanAm, which includes the following steps:
Protection of the amino group of (S)-2-amino-1-propanol with di-tert-butyl dicarbonate. nih.gov
Coupling of the protected amino alcohol with pantolactone using EDCI and pyridine (B92270) in tetrahydrofuran (B95107) (THF). nih.gov
Removal of the tert-butyloxycarbonyl (Boc) protecting group with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov
Final reaction in methanol (B129727) to yield α-PanAm. nih.gov
Optimization of Synthetic Pathways for Analogues
A significant challenge in the development of pantothenamides is their susceptibility to hydrolysis by pantetheinases present in human serum. nih.govmalariaworld.org This has driven the optimization of synthetic pathways to produce more stable analogues. A key strategy involves replacing the labile amide bond with bioisosteres, such as triazoles or isoxazoles. nih.govresearchgate.netnih.gov
The synthesis of triazole-containing analogues often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This method provides high yields and regioselectivity for the 1,4-disubstituted triazole. nih.gov Research has shown that a one-carbon linker between the pantoyl group and the triazole ring is optimal for inhibitory activity. nih.gov
For isoxazole-containing mimics, synthetic routes have been developed to construct the heterocyclic ring as a stable replacement for the amide group. nih.govmalariaworld.org These syntheses can be complex, but they offer a promising avenue to overcome the inherent instability of traditional pantothenamides.
Furthermore, optimization has focused on modifying the side chains to improve biological activity and pharmacokinetic properties. For example, the synthesis of a small library of triazole derivatives with varying substituents has been used to establish structure-activity relationships, guiding the design of more potent compounds. nih.gov Microwave-assisted cross-metathesis has also been employed to improve reaction times and yields for certain analogues. beilstein-journals.org
Enzymatic Late-Stage Diversification in Analog Synthesis
A novel and efficient approach to generating diverse pantothenamide analogues is through enzymatic late-stage diversification. This strategy utilizes enzymes to modify a common precursor, allowing for the rapid synthesis of a library of related compounds. This method has been successfully applied for the first time to generate isoxazole-containing pantothenamide-mimics. nih.govmalariaworld.orgmalariaworld.org
In this approach, a core pantothenamide-mimic is synthesized chemically. This parent compound is then used as a substrate for enzymes that can introduce a variety of chemical modifications at specific positions. This chemoenzymatic approach reduces the synthetic effort required to produce a wide range of analogues, facilitating the exploration of structure-activity relationships. malariaworld.org While the derivatives generated through this method may sometimes be less potent than the parent compounds, they can still exhibit desirable biological activity and provide valuable insights for further optimization. nih.govmalariaworld.org
Rational Design of Pantothenamide Analogues
The rational design of pantothenamide analogues is a key strategy to develop compounds with improved potency and drug-like properties. This approach relies on a deep understanding of the target enzymes and the metabolic pathways they are involved in. frontiersin.org Pantothenamides are known to act as antimetabolites, interfering with coenzyme A (CoA) biosynthesis and utilization. researchgate.netfrontiersin.org
A primary goal of rational design is to create analogues that are resistant to degradation by serum pantetheinases. biorxiv.orgresearchgate.net This has been achieved by replacing the hydrolytically labile amide bond with more stable bioisosteres like triazoles and isoxazoles. nih.govresearchgate.netnih.gov Computational modeling and structural biology play a crucial role in designing these mimics to ensure they retain the ability to interact with their intended biological targets. biorxiv.org
Structure-activity relationship (SAR) studies are integral to the rational design process. By synthesizing and testing a series of related compounds, researchers can identify the structural features that are critical for activity. nih.gov For example, it has been found that for some analogues, an unbranched, one-carbon linker between the pantoyl group and the heterocyclic ring is optimal for inhibitory activity. nih.gov
The design of pantothenamide analogues also considers their interaction with pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. nih.govgoogle.com Analogues are designed to act as either inhibitors or substrates of PanK, leading to the disruption of CoA synthesis. google.com The resulting metabolites can then inhibit downstream enzymes in the pathway. biorxiv.org
Ultimately, the rational design of pantothenamide analogues is an iterative process that combines chemical synthesis, biological evaluation, and computational studies to create novel compounds with enhanced therapeutic potential. acs.org
Molecular and Cellular Mechanisms of Pantothenamide Monoethanolamide Action
Interactions within the Coenzyme A (CoA) Biosynthesis Pathway
The primary mechanism by which pantothenamide monoethanolamide exerts its effects is through its metabolic activation into fraudulent CoA analogues. biorxiv.orgmalariaworld.org As an analogue of pantothenic acid, it is recognized and processed by the enzymes of the CoA biosynthetic pathway, leading to the formation of antimetabolites that disrupt cellular metabolism. biorxiv.orgnih.gov This pathway is a recognized target for antimicrobial agents due to the essential role of CoA in cellular functions, including the citric acid cycle and the synthesis of fatty acids and phospholipids. nih.govwikipedia.org
The initial and rate-limiting step in the CoA biosynthetic pathway is the phosphorylation of pantothenic acid by the enzyme Pantothenate Kinase (PanK). nih.govwikipedia.orgjmb.or.kr Pantothenamides, including the monoethanolamide variant, act as alternate substrates for PanK. nih.govbiorxiv.org The enzyme catalyzes the phosphorylation of the pantothenamide, initiating its conversion into a CoA antimetabolite. nih.govnih.gov
Following phosphorylation by PanK, the resulting phosphopantothenamide is further metabolized by subsequent enzymes in the CoA pathway. biorxiv.org Specifically, enzymes such as phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK) process the phosphorylated analogue. biorxiv.orgfrontiersin.org This enzymatic cascade results in the formation of a complete CoA analogue, or antimetabolite, where the terminal thiol group of authentic CoA is replaced by the monoethanolamide moiety. researchgate.net
These CoA analogues are "fraudulent" because they can mimic authentic CoA in some enzymatic interactions but are incapable of performing the necessary biochemical functions, particularly those requiring the reactive thiol group. biorxiv.orgresearchgate.net The generation of these antimetabolites is a key feature of the pantothenamide mode of action, effectively hijacking the host's metabolic machinery to produce the inhibitory compound. malariaworld.orgnih.gov
The CoA antimetabolites generated from this compound are the ultimate effectors of toxicity, interfering with a range of CoA-dependent enzymes. nih.gov By competing with natural CoA, these analogues can inhibit enzymes crucial for cellular survival, leading to metabolic collapse.
A primary target for the CoA antimetabolites derived from pantothenamides is Acetyl-CoA Synthetase (AcAS), an enzyme essential for generating acetyl-CoA from acetate. biorxiv.orgnih.govmesamalaria.org Acetyl-CoA is a central metabolite, vital for energy production and biosynthetic processes, including fatty acid synthesis and protein acetylation. frontiersin.org
Metabolomic and genetic studies have demonstrated that pantothenamide-derived CoA analogues block the activity of AcAS, leading to a depletion of acetyl-CoA. biorxiv.orgnih.gov The critical role of AcAS in the mechanism of action is strongly supported by the observation that parasites resistant to pantothenamides frequently exhibit mutations in the gene encoding this enzyme. biorxiv.orgnih.govnih.gov These mutations are believed to reduce the binding affinity of the CoA-antimetabolite to the enzyme, thereby restoring its function and conferring resistance. nih.gov
In addition to AcAS, Acyl-CoA Synthetase 11 (ACS11) has been implicated in the mechanism of action and resistance to pantothenamides. biorxiv.orgnih.gov In-vitro resistance studies in Plasmodium falciparum have identified mutations in the ACS11 gene alongside mutations in AcAS. biorxiv.orgnih.govnih.gov Parasites with mutations in both enzymes exhibit a higher level of resistance than those with a single mutation, suggesting a cooperative role. nih.gov
While the precise function of ACS11 in this context is still under investigation, it is hypothesized to be either a direct target of the CoA-pantothenamide antimetabolite or a protein that otherwise contributes to the resistance phenotype. nih.gov Mutations identified in resistant parasites often occur in the CoA binding site of the enzyme. nih.gov
Table 1: Experimentally Identified Mutations Conferring Resistance to Pantothenamides
| Enzyme | Organism | Mutation(s) | Reference(s) |
| Acetyl-CoA Synthetase (AcAS) | Plasmodium falciparum | Multiple mutations identified in resistant lines. | biorxiv.org, nih.gov, nih.gov |
| Acyl-CoA Synthetase 11 (ACS11) | Plasmodium falciparum | E660K, K462N, F387V, D648Y, E668K | biorxiv.org, nih.gov, nih.gov, mmv.org |
| Acyl-CoA Synthetase 10 (ACS10) | Plasmodium falciparum | M300I, A268D/V, F427L | mmv.org |
Impact on Downstream CoA-Dependent Enzymes
Disruption of Acyl Carrier Protein (ACP) Function
Another significant mechanism of pantothenamide action, particularly demonstrated in bacteria such as Escherichia coli, involves the disruption of Acyl Carrier Protein (ACP) function. nih.gov ACP is a central component of fatty acid biosynthesis, acting as a carrier for the growing acyl chain via its 4'-phosphopantetheine (B1211885) prosthetic group. wikipedia.orgnih.gov
The CoA analogue formed from a pantothenamide can serve as a substrate for holo-ACP synthase (AcpS). nih.govresearchgate.net This enzyme transfers the inactive phosphopantothenamide moiety from the CoA analogue to apo-ACP (the inactive form of ACP). nih.gov The resulting modified ACP is non-functional because it lacks the essential terminal sulfhydryl group necessary for the attachment of acyl chains. nih.gov This covalent modification leads to the accumulation of inactive ACP, which in turn inhibits fatty acid synthesis and halts bacterial growth. nih.gov This process effectively turns pantothenamides into pro-antibiotics that target fatty acid biosynthesis through the covalent modification of ACP. nih.gov
Effects on Essential Cellular Biosynthetic Processes
The primary mechanism of this compound's activity is its conversion within the cell into an inactive analogue of coenzyme A, which subsequently disrupts critical biosynthetic pathways.
A significant consequence of this compound's metabolic conversion is the potent inhibition of fatty acid synthesis. This occurs through a series of well-defined molecular events. Within the cell, this compound is recognized as a substrate by the enzymes of the CoA biosynthetic pathway. This leads to the formation of ethyldethia-CoA, a non-functional analogue of CoA. nih.gov
This fraudulent CoA molecule then serves as a substrate for holo-acyl carrier protein (ACP) synthase, the enzyme responsible for attaching the 4'-phosphopantetheine prosthetic group (derived from CoA) to the apo-ACP. The transfer of the ethyldethia-4'-phosphopantetheine moiety to ACP results in a functionally dead-end ACP. This modified ACP is incapable of participating in the elongation cycles of fatty acid synthesis, effectively halting the production of these essential cellular building blocks. oup.com The inhibition of fatty acid synthesis has been demonstrated to be a primary mechanism of action in various organisms. oup.com
This compound fundamentally interferes with the utilization of pantothenic acid, an essential nutrient that most organisms must acquire from their environment. By acting as a competitive substrate for the enzymes in the CoA biosynthetic pathway, it effectively reduces the cellular pool of functional CoA. nih.gov The conversion of this compound to ethyldethia-CoA can be significantly faster than the biosynthesis of CoA from pantothenic acid, allowing the antimetabolite to efficiently compete with the natural substrate. nih.gov
The resulting depletion of functional CoA has far-reaching consequences beyond just fatty acid synthesis. CoA and its thioester derivatives, such as acetyl-CoA, are central to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and the synthesis of various other cellular components. Metabolomic studies have revealed that treatment with pantothenamides leads to a significant decrease in cellular acetyl-CoA levels. biorxiv.org This disruption of central carbon metabolism forces cells to rely on alternative pathways, such as the catabolism of amino acids, to meet their energy and biosynthetic needs. The antiplasmodial effects of pantothenamides, for instance, are attenuated by the presence of exogenous pantothenate, confirming that their mode of action is directly linked to the inhibition of pantothenate utilization. plos.org
Broader Enzyme Interaction Profiles
The initial and critical interaction is with pantothenate kinase (PanK) , the first enzyme in the CoA biosynthetic pathway. plos.orgresearchgate.net PanK phosphorylates this compound, initiating its conversion into the active antimetabolite. researchgate.net While it acts as a substrate, high concentrations can also lead to the inhibition of PanK-catalyzed phosphorylation of the natural substrate, pantothenate. plos.org
Metabolomic and genetic studies have identified acetyl-CoA synthetase (AcAS) and acyl-CoA synthetase 11 as key targets for the CoA-conjugates derived from pantothenamides. biorxiv.org In vitro evolution of resistance to pantothenamides has been linked to mutations in the genes encoding these enzymes, suggesting that the inhibition of their function is a critical aspect of the compound's mechanism of action. biorxiv.org
The table below summarizes the key enzymes known to interact with this compound or its metabolites.
| Enzyme Target | Role in Mechanism of Action | Consequence of Interaction |
| Pantothenate Kinase (PanK) | Metabolic activation | Phosphorylates this compound, initiating its conversion to an active antimetabolite. Can also inhibit phosphorylation of natural pantothenate. |
| Holo-Acyl Carrier Protein (ACP) Synthase | Formation of inactive ACP | Utilizes ethyldethia-CoA to generate a non-functional acyl carrier protein, thereby inhibiting fatty acid synthesis. |
| Acetyl-CoA Synthetase (AcAS) | Inhibition of central metabolism | The CoA-conjugate of this compound inhibits AcAS, leading to reduced levels of acetyl-CoA. |
| Acyl-CoA Synthetase 11 | Inhibition of fatty acid metabolism | Identified as a target in resistant organisms, indicating its importance in the compound's overall effect. |
The following table presents the inhibitory concentrations (IC50) of various pantothenamides against the proliferation of Plasmodium falciparum, highlighting the impact of structural modifications and the presence of pantetheinase, an enzyme that can degrade some pantothenamides.
| Compound | IC50 in fresh medium (µM) | IC50 in aged medium (pantetheinase-inactivated) (µM) |
| n-Pentylpantothenamide (N5-Pan) | 12 | 0.12 |
| n-Heptylpantothenamide | 2.5 | 0.04 |
| Phenethyl-pantothenamide | 72 | 0.02 |
| α-Methyl-n-pentylpantothenamide | 0.13 | 0.11 |
| Homopantothenamide (n-pentyl) | 0.34 | 0.28 |
Data adapted from studies on pantothenamide analogues against P. falciparum. nih.gov
Metabolic Stability and Enzymatic Degradation in Biological Systems in Vitro Studies
Identification and Characterization of Degrading Enzymes
Early investigations into the biological activity of pantothenamides revealed a discrepancy between their potent effects in controlled in vitro systems and their reduced efficacy in the presence of serum. plos.org This observation pointed towards rapid metabolic breakdown by an enzymatic component present in serum.
Subsequent research identified the enzyme responsible for this degradation as pantetheinase, a member of the vanin protein family. nih.govnih.gov Pantetheinases are ubiquitous ectoenzymes, found in human serum and expressed in various tissues, whose primary physiological role is to hydrolyze pantetheine—a metabolite derived from Coenzyme A—into pantothenic acid (vitamin B5) and the antioxidant cysteamine. nih.govmdpi.com
Due to structural similarity, pantothenamides serve as substrates for pantetheinase. plos.orgnih.gov The enzyme catalyzes the hydrolysis of the terminal amide bond of the pantothenamide, cleaving it into pantothenic acid and the corresponding amine. nih.govnih.gov In the case of pantothenamide monoethanolamide, this would result in its breakdown into pantothenic acid and monoethanolamine. This enzymatic action effectively inactivates the compound, neutralizing its biological activity and severely limiting its potency in a physiological context. plos.orgnih.gov The ubiquitous nature and efficiency of pantetheinase make it the primary obstacle to the systemic application of simple pantothenamides. nih.govnih.gov
Biochemical Strategies for Enhancing Stability
The discovery of pantetheinase-mediated degradation prompted the development of biochemical strategies to enhance the metabolic stability of pantothenamides. These efforts focus on chemical modifications designed to prevent enzymatic cleavage while retaining the desired pharmacological activity.
A primary strategy to confer resistance to pantetheinase is the structural modification of the pantothenamide scaffold to block or hinder enzymatic action. This often involves introducing steric bulk near the scissile amide bond.
One successful approach has been the introduction of a methyl group on the carbon atom alpha to the amide nitrogen. nih.govanu.edu.au This modification sterically shields the vulnerable amide bond, making it a poor substrate for pantetheinase. For example, the analogue α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm) demonstrated significant resistance to degradation while maintaining potent antiplasmodial activity, unlike its non-methylated parent compound which was rapidly hydrolyzed. nih.govanu.edu.au This highlights how a minor structural alteration can lead to a dramatic increase in metabolic stability.
The following table presents a comparison of the antiplasmodial activity of a pantothenamide and its stabilized analogue in the presence of serum, demonstrating the impact of pantetheinase resistance.
| Compound | Description | 50% Inhibitory Concentration (IC₅₀) | Source |
| N-phenethyl-pantothenamide (N-PE-PanAm) | Parent compound, susceptible to pantetheinase | Activity decreased by pantetheinase | nih.gov |
| α-Me-N-PE-PanAm | α-methylated analogue, resistant to pantetheinase | 52 ± 6 nM | nih.gov |
This table illustrates that the stabilized analogue maintains high potency even in conditions where the parent compound would be degraded.
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace a labile functional group with a more stable one that retains similar electronic and steric properties. For pantothenamides, this has focused on replacing the susceptible amide bond.
Several bioisosteric replacements have been successfully explored:
Inverted Amide Bonds: Reversing the orientation of the amide bond (i.e., -C(O)NH- to -NHC(O)-) has been shown to render the resulting "inverted pantothenamides" (iPanAms) stable in biological fluids. researchgate.netgoogle.com This modification preserves the key hydrogen bonding capabilities of the amide group while making the structure unrecognizable to pantetheinase. researchgate.net
Triazole Rings: The 1,2,3-triazole ring has been employed as a rigid and stable bioisostere for the amide bond. nih.govscispace.com Triazole-substituted pantothenamide analogues are fully resistant to pantetheinase activity and, in some cases, exhibit even greater potency than the parent compounds. nih.gov The triazole's geometry and ability to act as a hydrogen bond acceptor allow it to effectively mimic the amide group. nih.govscispace.com
Other Heteroaromatic Rings: Researchers have also explored other heteroaromatic rings, such as isoxazoles and thiazoles, as amide bond replacements, leading to compounds with improved stability and potent biological activity. biorxiv.orgresearchgate.net
The table below summarizes various bioisosteric strategies and their outcomes.
| Strategy | Bioisosteric Group | Result | Source |
| Amide Inversion | Inverted Amide (-NHCO-) | Confers plasma stability with minimal loss of activity. | researchgate.net |
| Heterocyclic Replacement | 1,2,3-Triazole | Imparts complete resistance to pantetheinase and can improve potency. | nih.gov |
| Heterocyclic Replacement | Thiazole (B1198619) | Creates stable analogues with potential for high potency. | researchgate.net |
| Heterocyclic Replacement | Isoxazole | Yields pantetheinase-resistant compounds. | biorxiv.org |
These biochemical strategies demonstrate that the metabolic instability of pantothenamides, including this compound, can be effectively overcome through rational drug design, paving the way for the development of potent and stable therapeutic candidates.
Structure Activity Relationship Sar Investigations of Pantothenamide Monoethanolamide and Analogues
Determination of Structural Features Critical for Bioactivity
The fundamental structure of a pantothenamide consists of a pantoyl moiety linked to a β-alanine, which is in turn connected to a terminal amine via an amide bond. SAR investigations have revealed that several structural features are critical for the biological activity of these compounds.
The bioactivity of pantothenamides is dependent on their metabolic activation by the enzymes of the CoA biosynthetic pathway, starting with pantothenate kinase (PanK). nih.govgoogle.com Therefore, the molecule must be recognized as a substrate by these enzymes. The core pantothenic acid structure is crucial for this initial interaction.
Modifications to the core structure have been explored to enhance stability and potency. Key areas of modification include:
The labile amide bond: This is a primary site of degradation by serum pantetheinases. scispace.com Replacing this bond with more stable bioisosteres is a key strategy.
The β-alanine linker: Modifications to this part of the molecule can influence both stability and interaction with target enzymes. nih.govnih.gov
The terminal substituent: The nature of the group at the end of the molecule significantly impacts potency. nih.govbiorxiv.org
Studies have shown that for antiplasmodial activity, the compounds must affect pantothenic acid-dependent processes in the target organism. nih.gov This on-target activity is a critical feature for the desired bioactivity.
Analysis of Substituent Effects on Potency and Selectivity
The potency and selectivity of pantothenamide analogues are highly sensitive to the nature of their substituents. Research has focused on modifying the terminal part of the molecule and the linkers to optimize activity, primarily against the malaria parasite Plasmodium falciparum and various bacteria. scispace.comnih.gov
One strategy involves replacing the terminal amide group with various substituents. For instance, in a series of thiazole-based pantothenamide mimics, an unsubstituted phenyl group was found to be favorable for antiplasmodial activity. biorxiv.org The addition of substituents to this phenyl ring, such as para-chloro or para-trifluoromethyl groups, was generally detrimental to potency. biorxiv.org
Another key area of investigation is the linker between the pantoyl group and the terminal ring system in bioisosteric analogues. Studies on triazole-based analogues revealed that an unbranched, one-carbon linker between the pantoyl moiety and the triazole ring is optimal for inhibiting the growth of intraerythrocytic P. falciparum. scispace.com
The following table summarizes the effects of different substituents on the antiplasmodial activity of various pantothenamide analogues.
| Compound Series | Linker/Substituent Modification | IC₅₀ (µM) | Reference |
| Thiazole (B1198619) Analogues | Phenyl group on thiazole | 0.51 | biorxiv.org |
| para-Chloro on phenyl | 3.1 | biorxiv.org | |
| para-CF₃ on phenyl | 57 | biorxiv.org | |
| meta-CF₃ on phenyl | 21 | biorxiv.org | |
| α-PanAm Analogues | Phenyl group | 4.7 | nih.gov |
IC₅₀ values represent the concentration required to inhibit 50% of parasite proliferation.
These findings highlight that both the electronic and steric properties of the substituents play a crucial role in determining the biological activity of these compounds.
Stereospecificity in Molecular Interactions
Stereochemistry plays a critical role in the interaction of pantothenamide analogues with their biological targets. The enzymes in the CoA biosynthesis pathway are stereospecific, and thus the stereochemistry of the pantothenamide analogue can significantly influence its recognition and subsequent metabolic activation or inhibition. nih.gov
A detailed investigation into the stereochemistry of an α-methylated pantothenamide, N-phenethyl-α-methyl-pantothenamide, revealed significant differences in potency between its diastereomers. nih.gov The (2S,2'R)-diastereomer was found to be substantially more potent as an antiplasmodial agent than the (2R,2'R)-diastereomer. nih.gov
Interestingly, this difference in potency could not be explained by a preferential activation by pantothenate kinase. nih.gov Unexpectedly, the more potent (2S,2'R)-diastereomer was also more susceptible to degradation by pantetheinase. nih.gov This suggests a complex relationship between the stereoconfiguration, the interaction with the target pathway, and the susceptibility to inactivating enzymes.
Conformational Analysis of Amide Bioisosteres
To overcome the inherent instability of the central amide bond in pantothenamides, researchers have extensively explored the use of amide bond bioisosteres. nih.gov These are chemical groups that mimic the spatial arrangement and electronic properties of the amide bond but are resistant to enzymatic hydrolysis. Common bioisosteres for the amide bond include triazoles, oxadiazoles, and thiazoles. biorxiv.orgnih.gov
Triazoles: The 1,2,3-triazole ring, particularly the 1,4-disubstituted isomer, is considered an excellent mimic of the trans amide bond. scispace.comnih.gov Replacing the labile amide with a triazole ring has been shown to impart stability against pantetheinases while improving antiplasmodial activity. nih.gov SAR studies on these triazole analogues have indicated that the 1,4-substitution pattern on the triazole ring is optimal for activity. scispace.com This suggests that the spatial orientation of the substituents afforded by the 1,4-disubstituted triazole best mimics the conformation of the parent amide that is required for biological activity.
Thiazoles: The thiazole ring has also been successfully used as an amide bond replacement in pantothenamide mimics. biorxiv.org Thiazoles are heterocyclic structures that can participate in various secondary interactions and can significantly influence the physicochemical properties of the molecule. biorxiv.org The sulfur atom in the thiazole ring can act as a σ-hole, which can stabilize conformations and potentially enhance potency by reducing the entropic penalty upon binding to the target. biorxiv.org
Inverted Amides: Another strategy to confer stability is the use of an inverted amide bond. An inverted amide bioisostere of N7-Pan, a known pantothenamide, was found to be stable in the presence of fetal bovine serum, whereas the parent compound was completely degraded. nih.gov This modification provided stability with only a minimal loss of antibacterial activity compared to the parent compound. nih.gov
The conformational restriction imposed by these heterocyclic bioisosteres is a critical aspect of their function. By locking the molecule into a specific conformation that is favorable for binding to the target enzyme, the potency can be maintained or even enhanced, while the metabolic liability of the amide bond is removed.
Preclinical Mechanistic Characterization of Pantothenamide Monoethanolamide Activity
In Vitro Efficacy Studies in Pathogen Models (e.g., Plasmodium falciparum, Bacterial Strains)
Pantothenamides have demonstrated significant growth inhibition against the malaria parasite, Plasmodium falciparum, and various bacterial species in in vitro studies. Their efficacy is often influenced by the presence of pantetheinase enzymes in culture media, which can degrade the compounds. However, newer, stabilized pantothenamides have been developed to overcome this issue.
Against P. falciparum, pantothenamides have shown potent activity, with some analogs exhibiting 50% inhibitory concentrations (IC50) in the low nanomolar range, comparable to the antimalarial drug chloroquine. nih.gov For instance, the pantothenamide MMV693183 displays single-digit nanomolar activity against clinical isolates of P. falciparum and P. vivax. nih.gov This compound also effectively blocks the transmission of P. falciparum to Anopheles mosquitoes. nih.gov
In bacterial models, the activity of pantothenamides varies between Gram-positive and Gram-negative species. They have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae. The activity against Gram-negative bacteria like Escherichia coli can be limited by efflux pumps, though some analogs have demonstrated efficacy, particularly in specific conditions like those mimicking urinary tract infections. nih.gov For example, pantetheinase-resistant analogs have shown antimicrobial activity against uropathogenic E. coli (UPEC). nih.gov
| Compound | Pathogen | Activity (IC50) |
|---|---|---|
| MMV693183 | Plasmodium falciparum | Single-digit nM |
| MMV693183 | Plasmodium vivax | Single-digit nM |
| α-methyl-N-phenethyl-pantothenamide | Plasmodium falciparum | 52 ± 6 nM |
| N5-α-Pan | Uropathogenic E. coli | Comparable to N5-Pan |
Genetic and biochemical studies have been instrumental in validating the molecular targets of pantothenamides. In P. falciparum, research has identified acetyl-CoA synthetase (AcAS) as a key target. nih.govnih.gov Pantothenamides are intracellularly converted into CoA analogs, which then inhibit AcAS. nih.gov
The use of the CRISPR-Cas9 gene-editing tool has provided definitive evidence for this mechanism. nih.gov Scientists have introduced and reverted mutations in the gene encoding AcAS in P. falciparum. nih.gov Parasites with these specific mutations showed resistance to pantothenamides, confirming that the interaction between the drug's metabolite and the enzyme is responsible for the antimalarial activity. nih.gov This approach has been crucial in validating AcAS as the primary target of this class of compounds in malaria parasites. nih.gov
Metabolomic Studies of Cellular Responses
Metabolomic analyses have shed light on the cellular responses to pantothenamide treatment, particularly in P. falciparum. These studies have revealed that pantothenamides are metabolized by the parasite's CoA biosynthetic enzymes. This process leads to the formation of CoA analogs, or "antimetabolites," that interfere with the parasite's acetyl-CoA metabolism.
Upon treatment with pantothenamides, a dose-dependent accumulation of the CoA-drug conjugate is observed within the parasite. This accumulation correlates with a decrease in the levels of endogenous acetyl-CoA. The formation of these antimetabolites effectively disrupts processes that are dependent on acetyl-CoA, such as lipid biosynthesis and protein acetylation, ultimately leading to parasite death. Interestingly, uninfected red blood cells can also metabolize pantothenamides into their CoA-conjugate forms, which are then retained. This creates a prophylactic effect, as these red blood cells can inhibit the growth of newly invading parasites.
Mechanistic Research in Cultured Cell Systems
Mechanistic research in cultured cell systems has further elucidated the mode of action of pantothenamides. These studies have confirmed that the primary mechanism involves the disruption of CoA biosynthesis and function. Pantothenamides are taken up by cells and act as substrates for the enzymes of the CoA pathway, leading to their conversion into inactive or inhibitory CoA analogs.
In human cell lines, such as human foreskin fibroblasts, some pantothenamide analogs have shown low cytotoxicity, indicating a degree of selectivity for the pathogen's enzymes over the host's. nih.gov For example, α-methyl-N-phenethyl-pantothenamide exhibited a high selectivity index of over 1,500. nih.gov This selectivity is a critical aspect of their potential as therapeutic agents. The research in cultured cells has been vital in understanding the structure-activity relationships of these compounds, guiding the design of more potent and selective pantothenamide-based antimicrobials.
Advanced Analytical Methodologies in Pantothenamide Monoethanolamide Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a fundamental tool for separating Pantothenamide Monoethanolamide from complex mixtures, such as reaction syntheses or biological samples. The choice of technique depends on the specific analytical goal, from quantification to structural identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pantothenic acid derivatives and related compounds. nih.govmdpi.com While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, established methods for similar compounds, like calcium pantothenate and D-panthenol, provide a strong framework. nih.govsielc.com
Reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govmdpi.com The separation is achieved by adjusting the polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with a pH modifier like phosphoric acid to ensure the analyte is in a single ionic state. nih.govmmv.org
Detection is commonly performed using an ultraviolet (UV) detector. mdpi.com For pantothenate-related compounds, detection wavelengths are typically in the low UV range, around 210-216 nm. nih.govmmv.org The method's applications include purity assessment of synthetic batches, quantification in various matrices, and stability testing. The development of a robust HPLC method requires careful optimization of the column, mobile phase composition, flow rate, and detector settings to achieve good separation and peak shape. nih.gov
Table 1: Typical HPLC Parameters for Analysis of Pantothenic Acid Derivatives
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like pantothenate derivatives. nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Allows for gradient or isocratic elution to resolve the analyte from impurities. mmv.org |
| Buffer | Phosphoric Acid (to pH ~2.5) | Suppresses the ionization of carboxylic acid groups, leading to better peak shape and retention. nih.gov |
| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. nih.govmmv.org |
| Detection | UV at 210-216 nm | Wavelength at which the amide bonds in the pantothenamide structure absorb light. nih.govmmv.org |
| Internal Standard | Dihydroartemisinin (example) | Used in some methods to improve the accuracy of quantification. mmv.org |
This table is illustrative and based on methods for related compounds. Specific parameters would require validation for this compound.
For definitive structural confirmation and the identification of metabolites or impurities, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This powerful technique provides not only the retention time from the HPLC but also the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. ncsu.edu
In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Soft ionization techniques, most commonly electrospray ionization (ESI), are used to generate intact molecular ions with minimal fragmentation in the source. ncsu.edu These precursor ions are then selected and subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions are analyzed to create a tandem mass spectrum (MS/MS).
The fragmentation pattern is a molecular fingerprint that provides detailed structural information. ncsu.eduresearchgate.net By analyzing the neutral losses and the m/z of the fragment ions, researchers can deduce the connectivity of the molecule, confirming the identity of this compound or identifying structural modifications in its metabolites. mdpi.com This method is indispensable for characterizing unknown impurities in a sample or for studying the biotransformation of the compound in biological systems. sciex.com
Spectroscopic Methods for Molecular Characterization
Spectroscopic techniques are essential for the fundamental characterization of the molecular structure of newly synthesized this compound. These methods provide detailed information about the compound's atomic composition and bonding arrangement.
Key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts, integration, and coupling patterns of the signals provide unambiguous evidence for the structure, including the confirmation of the pantoyl, β-alanine, and monoethanolamine moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands would confirm the presence of hydroxyl (-OH), amide (C=O and N-H), and alkane (C-H) groups, which are all key features of the this compound structure.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. nih.gov For this compound, the primary absorption is expected in the far-UV region due to the amide bonds.
Together, these spectroscopic methods provide a complete picture of the molecule's structure, confirming its identity and purity after synthesis. rsc.org
Development of Enzyme Activity and Inhibition Assays
A critical area of research for pantothenamides involves their interaction with enzymes, particularly those in the Coenzyme A (CoA) biosynthetic pathway. d-nb.info The development of enzyme activity and inhibition assays is crucial for understanding the mechanism of action of these compounds. assaygenie.comsigmaaldrich.com
Research into related pantothenamides has shown they can act as inhibitors of pantothenate kinase (PanK), a key enzyme in the CoA pathway. nih.gov Assays have been developed to measure this inhibition. For instance, the effect of pantothenamides on P. falciparum PanK has been assessed by measuring the phosphorylation of radiolabeled [¹⁴C]pantothenate in parasite lysates. nih.gov The reduction in the formation of phosphorylated [¹⁴C]pantothenate in the presence of a pantothenamide indicates inhibition. nih.gov
Another important enzyme is pantetheinase, which can hydrolyze pantothenamides, reducing their efficacy. d-nb.infonih.gov Assays to measure pantetheinase activity and its inhibition are therefore important. researchgate.net These can be fluorescence-based, using a synthetic substrate that releases a fluorescent molecule upon hydrolysis. researchgate.netanu.edu.au The inhibition of this fluorescence signal in the presence of a test compound demonstrates its ability to block pantetheinase activity.
Table 2: Example of an Enzyme Inhibition Assay for Pantothenamides
| Assay Type | [¹⁴C]Pantothenate Phosphorylation Assay nih.gov |
| Enzyme Source | P. falciparum lysate containing Pantothenate Kinase (PanK) |
| Substrate | [¹⁴C]pantothenate (0.2 µM) |
| Inhibitor | Pantothenamide compounds (at 100 µM) |
| Principle | Measures the amount of radiolabeled pantothenate that is phosphorylated by PanK. A reduction in phosphorylation compared to a control indicates inhibition. |
| Detection Method | Scintillation counting of [¹⁴C]phosphorylated product. |
| Finding | A series of pantothenamides were found to inhibit [¹⁴C]pantothenate phosphorylation by ≥94%, demonstrating potent inhibition of the target enzyme. nih.gov |
These assays are vital for screening new pantothenamide derivatives, including this compound, for their potential as enzyme inhibitors and for optimizing their structure to improve potency and resist metabolic breakdown. kymos.comcreative-biolabs.com
Computational Approaches in Pantothenamide Research
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. It allows researchers to visualize compounds like pantothenamide monoethanolamide and their biological targets, providing insights into the structural basis of their interactions.
Molecular dynamics (MD) simulations, a key component of molecular modeling, are powerful computational methods used to study the physical movement of atoms and molecules over time. plos.orgarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of molecules, offering a dynamic perspective that static modeling cannot capture. These simulations are instrumental in understanding protein structure-function relationships and guiding drug design. plos.org In the context of pantothenamide research, MD simulations can be employed to:
Characterize Ligand-Receptor Interactions: Simulations can elucidate the binding modes of pantothenamide derivatives to their target enzymes, such as pantothenate kinase (PanK). nih.gov Understanding these interactions at an atomic level is crucial for designing more potent inhibitors.
Assess Conformational Flexibility: Both the ligand and the protein target are flexible entities. MD simulations can explore the different conformations that this compound and its analogs can adopt, as well as the conformational changes in the target protein upon binding. plos.org
Predict Binding Free Energies: Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be used in conjunction with MD simulations to calculate the binding free energies of pantothenamide derivatives to their targets, helping to rank potential drug candidates. plos.org
Investigate Solvent Effects: The presence of water and other solvent molecules can significantly influence ligand binding. MD simulations explicitly model the solvent, providing a more realistic representation of the biological environment. nih.gov
While specific MD simulation studies focused exclusively on this compound are not extensively documented in the literature, the principles of this technique are broadly applied in the design and analysis of novel pantothenamide derivatives aimed at various therapeutic targets. plos.orgarxiv.org For instance, MD simulations have been used to understand the selectivity mechanisms of agonists for Toll-like receptors (TLRs), which, like the targets of some pantothenamides, are crucial in immune responses. plos.org The application of enhanced sampling methods in MD simulations further allows researchers to explore larger portions of a molecule's conformational space in a feasible amount of simulation time. livecomsjournal.org
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.orglongdom.org These models are built by establishing a correlation between a set of calculated molecular properties (descriptors) and the experimentally determined activity of a series of compounds. researchgate.net The general form of a QSAR model can be expressed as:
Activity = f (molecular descriptors) + error wikipedia.org
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A series of compounds with known biological activities is selected. This set is typically divided into a training set for model development and a test set for validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices that describe the molecule's shape and connectivity. longdom.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics. ijert.org
Table 1: Key Structure-Activity Relationship Findings for Pantothenamide Derivatives
| Structural Modification | Effect on Activity/Stability | Reference |
| Replacement of the labile amide bond with a 1,2,3-triazole ring | Imparts stability against pantetheinases and can improve antiplasmodial activity. nih.gov The 1,4-disubstituted triazole is often optimal. nih.govscispace.com | nih.govscispace.com |
| α-methylation of the β-alanine moiety | Increases stability in serum by providing resistance to pantetheinase-mediated degradation. nih.gov | nih.gov |
| Variation of the N-substituent on the amide or triazole | Significantly impacts potency. For example, a phenethyl group was found to be highly potent in antiplasmodial assays. nih.gov | nih.gov |
| Monofluoro-substitution of the phenyl ring on N-phenethyl-α-methyl-pantothenamide | Generally tolerated but did not improve potency over the parent compound. nih.gov | nih.gov |
| Stereochemistry of the α-methyl group | The (2S,2'R)-diastereomer of N-phenethyl-α-methyl-pantothenamide is significantly more potent than the (2R,2'R)-diastereomer, though it is also more susceptible to degradation. nih.gov | nih.gov |
These qualitative SAR findings can be translated into quantitative data for building robust QSAR models that could accelerate the discovery of new pantothenamide-based therapeutic agents.
In Silico Screening and Design of Novel Pantothenamide Scaffolds
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. Molecular docking is a primary method used in virtual screening, where the binding orientation and affinity of a ligand to its target protein are predicted. nih.gov
The design of novel scaffolds is a crucial strategy in medicinal chemistry to improve the drug-like properties of a lead compound. For pantothenamides, a major drawback has been their instability in biological fluids due to hydrolysis by pantetheinase enzymes. nih.govresearchgate.net This has driven the in silico design and synthesis of novel scaffolds where the labile amide bond is replaced with more stable bioisosteres.
One of the most successful strategies has been the replacement of the amide bond with a triazole ring, which has been shown to mimic the amide bond while being resistant to hydrolysis. nih.govscispace.com Other heteroaromatic rings, such as isoxazoles and thiadiazoles, have also been explored as amide bond replacements, yielding compounds with potent antiplasmodial activity. biorxiv.org
The process of designing these novel scaffolds often involves:
Bioisosteric Replacement: Identifying a labile functional group (like the amide in pantothenamides) and replacing it with a group that has similar steric and electronic properties but is more chemically stable.
Molecular Modeling: Building 3D models of the new scaffold and docking them into the active site of the target enzyme to ensure a favorable binding mode.
Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity and stability. researchgate.net
Table 2: Examples of Novel Pantothenamide Scaffolds with Improved Properties
| Scaffold Modification | Rationale | Resulting Properties | Reference |
| Inverted Amide Bond | To create plasma-stable analogs by altering the orientation of the amide bond. | Provided plasma-stability with minimal loss of activity compared to the parent compound. researchgate.net | researchgate.net |
| 1,2,3-Triazole Ring | To replace the labile amide bond with a stable bioisostere. | Compounds showed low nanomolar antiplasmodial activity and stability in serum. nih.govscispace.com | nih.govscispace.com |
| Isoxazole and Thiadiazole Rings | To explore other heteroaromatic rings as amide replacements. | Several analogs displayed nanomolar antiplasmodial activity in the presence of pantetheinase. biorxiv.org | biorxiv.org |
| α-Methylation of the β-alanine Moiety | To sterically hinder the approach of hydrolytic enzymes. | Increased stability in serum while maintaining potent antiplasmodial activity. nih.gov | nih.gov |
These computational and rational design approaches have successfully led to the development of novel pantothenamide scaffolds with enhanced stability and potent biological activity, highlighting the power of in silico methods in modern drug discovery. nih.govresearchgate.netbiorxiv.org
Q & A
Q. How can researchers validate computational predictions of monoethanolamide reactivity?
- Methodological Answer: Synchrotron X-ray diffraction or cryo-EM resolves enzyme-substrate complexes to validate docking simulations. Kinetic isotope effects (KIEs) and Hammett plots experimentally probe reaction mechanisms predicted by DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
